molecular formula C12H16N2OSi B13709021 6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B13709021
M. Wt: 232.35 g/mol
InChI Key: RDAFJNJWBZMZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that has garnered significant interest in recent years due to its unique chemical structure and diverse range of applications in scientific research and industry. This compound is characterized by the presence of a pyrido[2,3-b][1,4]oxazine core, which is further functionalized with a trimethylsilyl-ethynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the use of organosilicon reagents. One common method involves the reaction of ethynyltrimethylsilane with a suitable pyrido[2,3-b][1,4]oxazine precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as copper(I) iodide, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazine ring or the ethynyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized oxazine compounds.

Scientific Research Applications

6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-6-[(trimethylsilyl)ethynyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
  • 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
  • 7-(Hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

Uniqueness

6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine stands out due to its trimethylsilyl-ethynyl functional group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H16N2OSi

Molecular Weight

232.35 g/mol

IUPAC Name

2-(2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C12H16N2OSi/c1-16(2,3)9-6-10-4-5-11-12(14-10)15-8-7-13-11/h4-5,13H,7-8H2,1-3H3

InChI Key

RDAFJNJWBZMZNZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=NC2=C(C=C1)NCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.